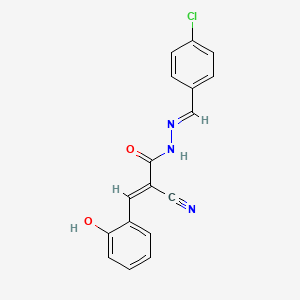![molecular formula C14H20BrNO4S B15283495 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B15283495.png)
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonyl group attached to a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the key intermediate, 4-bromo-2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets in biological systems. It is believed to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine can be compared with other similar compounds such as:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Both compounds share the 4-bromo-2,5-dimethoxyphenyl moiety but differ in their overall structure and applications.
DOB (4-bromo-2,5-dimethoxyamphetamine): Similar in structure but primarily used as a recreational drug with different pharmacological properties.
The uniqueness of this compound lies in its sulfonyl piperidine structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H20BrNO4S |
|---|---|
Molekulargewicht |
378.28 g/mol |
IUPAC-Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C14H20BrNO4S/c1-10-5-4-6-16(9-10)21(17,18)14-8-12(19-2)11(15)7-13(14)20-3/h7-8,10H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
ROOCXCGFNIQHFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283414.png)
![N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine](/img/structure/B15283416.png)
![3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide](/img/structure/B15283422.png)

![Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283440.png)
![2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B15283465.png)
![5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B15283471.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283473.png)
![methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15283478.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B15283481.png)
![5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B15283486.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B15283490.png)
![methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283505.png)
